4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile
Description
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Properties
IUPAC Name |
4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-3-4-5-14-11-18-16(19-12-14)15-8-6-13(10-17)7-9-15/h6-9,14,16H,2-5,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXIKUCDZOQOKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1COC(OC1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225775, DTXSID70887784 | |
| Record name | 4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
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| Record name | Benzonitrile, 4-(trans-5-pentyl-1,3-dioxan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70887784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74800-62-7, 74240-66-7 | |
| Record name | 4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74800-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074800627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 4-(trans-5-pentyl-1,3-dioxan-2-yl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzonitrile, 4-(trans-5-pentyl-1,3-dioxan-2-yl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.889 | |
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A Technical Guide to the Dielectric Anisotropy of 4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Dielectric Anisotropy in Liquid Crystals
Liquid crystals (LCs) represent a unique state of matter that exhibits properties of both conventional liquids and solid crystals. A key characteristic that underpins many of their applications, particularly in display technologies and electro-optical devices, is their dielectric anisotropy (Δε) . This property is defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the average direction of the long molecular axis (the director, n ).
Δε = ε∥ - ε⊥
A positive dielectric anisotropy (Δε > 0) indicates that the dipole moment of the molecule is more aligned with its long axis, causing the liquid crystal molecules to align parallel to an applied electric field. Conversely, a negative dielectric anisotropy (Δε < 0) signifies a larger dipole moment perpendicular to the long axis, leading to alignment perpendicular to an electric field. The magnitude and sign of Δε are therefore critical parameters in device engineering.
The molecule at the heart of this guide, 4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile, possesses structural features designed to elicit specific and useful dielectric properties. The interplay between its rigid core, flexible alkyl chain, and strongly polar cyano group dictates its response to electric fields.
Molecular Structure and its Influence on Dielectric Properties
The molecular architecture of 4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile is a deliberate assembly of functional moieties, each contributing to its overall liquid crystalline and dielectric behavior.
-
The Benzonitrile Group (-C₆H₄-CN): The cyano (-CN) group is a powerful electron-withdrawing group that imparts a large dipole moment to the molecule.[1][2] This strong dipole is a primary contributor to the dielectric properties of the material. In benzonitrile derivatives, this dipole is largely aligned with the long molecular axis, which is a strong indicator of a positive dielectric anisotropy.
-
The 1,3-Dioxane Ring: This heterocyclic ring introduces a transverse dipole moment due to the two oxygen atoms. The stereochemistry of the dioxane ring can influence the overall molecular shape and packing in the mesophase. The presence of this ring system can also affect the thermal stability and mesophase range of the liquid crystal.[3]
-
The Pentyl Chain (-C₅H₁₁): This flexible alkyl chain contributes to the fluidity of the material and helps to lower the melting point, enabling the formation of a liquid crystal phase over a usable temperature range. The length and branching of the alkyl chain can influence the transition temperatures and the type of mesophase formed.[4]
The combination of the strongly polar benzonitrile group and the less polar, but structurally significant, dioxane and pentyl groups creates a molecule with a complex and potentially high dielectric anisotropy. For comparison, a similar benzonitrile-containing liquid crystal, 4-(Trans-4ʹ-n-Pentylcyclohexyl) Benzonitrile (PCH5), exhibits a dielectric anisotropy (Δε) of 13.35, which is considered a high value.[5] It is reasonable to infer that 4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile would also exhibit a significant positive dielectric anisotropy.
Expected Dielectric Anisotropy and Influencing Factors
While specific quantitative data for 4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile is not available, we can predict its dielectric behavior based on studies of analogous compounds containing the 1,3-dioxane and benzonitrile moieties. Research on similar structures has shown that the introduction of a cyano group can lead to a large dipole moment, exceeding 13 D in some cases, and a correspondingly high dielectric constant.[1][2]
Table 1: Dielectric Properties of Analogous Liquid Crystal Compounds
| Compound | Dielectric Anisotropy (Δε) | Measurement Conditions | Reference |
| 4-(Trans-4ʹ-n-Pentylcyclohexyl) Benzonitrile (PCH5) | 13.35 | 1 kHz, 32°C | [5] |
| Cyano-bearing C3-DIO analogue | > 14000 (dielectric constant) | 100 Hz, in ferroelectric nematic state | [1][2] |
Note: The extremely high dielectric constant of the C3-DIO analogue is observed in a ferroelectric nematic phase, a highly ordered state. The dielectric anisotropy in a conventional nematic phase would be lower but still significant.
The dielectric anisotropy is not a static value; it is influenced by several external factors:
-
Temperature: As temperature increases, thermal fluctuations disrupt the ordered alignment of the liquid crystal molecules, leading to a decrease in the order parameter and consequently a reduction in the measured dielectric anisotropy.
-
Frequency of the Applied Electric Field: At higher frequencies, the molecular dipoles may not be able to reorient fast enough to keep up with the oscillating electric field. This phenomenon, known as dielectric relaxation, leads to a decrease in the dielectric permittivity and can affect the measured anisotropy.
Experimental Determination of Dielectric Anisotropy
The primary technique for measuring the dielectric anisotropy of a liquid crystal is dielectric spectroscopy . This method involves placing the liquid crystal sample in a cell with electrodes and measuring its capacitance as a function of frequency.
Step-by-Step Experimental Protocol for Dielectric Spectroscopy
-
Sample Preparation: The liquid crystal material is introduced into a specialized liquid crystal cell (e.g., a sandwich cell with a known thickness, typically a few micrometers) via capillary action in its isotropic phase. The inner surfaces of the cell are coated with an alignment layer (e.g., rubbed polyimide) to promote a specific, uniform orientation of the liquid crystal molecules.
-
Planar Alignment (for ε⊥): To measure the dielectric permittivity perpendicular to the director, a cell with a planar alignment layer is used. This forces the long molecular axes of the liquid crystal molecules to align parallel to the electrode surfaces.
-
Homeotropic Alignment (for ε∥): For the measurement of the dielectric permittivity parallel to the director, a homeotropic alignment is required, where the molecular long axes are aligned perpendicular to the electrode surfaces. This is achieved using a different surface treatment on the cell electrodes.
-
Measurement: The filled cell is placed in a temperature-controlled stage. An impedance analyzer is used to apply a small AC voltage across the electrodes and measure the capacitance of the cell over a range of frequencies.
-
Calculation: The dielectric permittivity is calculated from the measured capacitance (C), the vacuum permittivity (ε₀), the area of the electrodes (A), and the cell gap (d) using the formula: ε = (C * d) / (A * ε₀) .
-
Data Analysis: By performing these measurements for both planar and homeotropic alignments, the values for ε⊥ and ε∥ are obtained, respectively. The dielectric anisotropy (Δε) is then calculated as the difference between these two values.
Visualizing the Experimental Workflow
Caption: Experimental workflow for determining dielectric anisotropy.
Structure-Property Relationships and Predictive Insights
The relationship between the molecular structure of a liquid crystal and its dielectric anisotropy is a cornerstone of materials design. For 4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile, the following relationships are key:
Caption: Relationship between molecular structure and dielectric properties.
Expert Insights:
-
Causality in Design: The choice of the benzonitrile group is a deliberate design element to ensure a strong positive dielectric anisotropy. This is a common strategy in the synthesis of liquid crystals for display applications. The 1,3-dioxane ring offers a way to fine-tune the steric interactions and solubility of the molecule without drastically altering the core electronic properties established by the benzonitrile group.[6]
-
Self-Validating Protocols: The experimental protocol described is inherently self-validating. The measurement of both ε∥ and ε⊥ provides two independent data sets. The consistency of the data across different frequencies and temperatures, and the observation of expected trends (e.g., decreasing anisotropy with increasing temperature), provide confidence in the results. Furthermore, comparison with known standards can validate the experimental setup.
Conclusion and Future Directions
4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile is a liquid crystal designed to exhibit a significant positive dielectric anisotropy, a property driven primarily by its terminal cyano group. While direct experimental values for this specific compound are not widely published, analysis of its molecular structure and comparison with analogous materials provide a strong basis for predicting its dielectric behavior.
Future research should focus on the experimental determination of the dielectric anisotropy of this compound and its homologues as a function of temperature and frequency. Such data would be invaluable for the design and optimization of liquid crystal mixtures for advanced electro-optical applications. Furthermore, computational studies, such as Density Functional Theory (DFT), could provide deeper insights into the electronic structure and dipole moment of the molecule, further elucidating the structure-property relationships.[7]
References
- Koden, M., et al. (2010). Liquid crystal properties of new ionic liquid crystal compounds having a 1,3-dioxane ring. Liquid Crystals, 29(1).
- Matsukizono, H., et al. (2023). Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase.
- Matsukizono, H., et al. (2023).
- Koden, M., et al. New 1,3-dioxan-type ionic liquid crystal compounds having a large dielectric constant.
- Matsukizono, H., et al. (2023).
-
ResearchGate. (n.d.). Variation of dielectric anisotropy as a function of dopant concentration at 1 kHz frequency and 32°C temperature. Retrieved from [Link]
- Abdel-Kareem, E. A., & Karam, N. H. (2025). Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Advanced Journal of Chemistry, Section A, 8(3), 495-503.
- Kumar, A. (n.d.). Spectroscopic and electro-optical properties of 4-(5-Pentylpyrimidin-2-yl) benzonitrile molecule: A DFT study. International Journal of Research in Engineering and Science.
-
Global Substance Registration System. (n.d.). 4-(5-ETHYL-1,3-DIOXAN-2-YL)BENZONITRILE, TRANS-. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(5-butyl-1,3-dioxan-2-yl)benzonitrile. Retrieved from [Link]
-
NextSDS. (n.d.). Benzonitrile, 4-(1,3-dioxan-2-yl)- (9CI) — Chemical Substance Information. Retrieved from [Link]
- Karam, N. H., et al. (2025). Synthesis, Characterization and Study of Liquid Crystal Behavior of Linear-Shaped Mesogens Containing Cyano and Alkyl as a Terminal Groups. Wasit Journal for Pure sciences.
- Journal of Materials Chemistry C. (n.d.). Dielectric and optical anisotropy enhanced by 1,3-dioxolane terminal substitution on tolane-liquid crystals. RSC Publishing.
- Al-Janabi, A. H., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. MDPI.
Sources
- 1. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 2. Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. One moment, please... [wjps.uowasit.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Dielectric and optical anisotropy enhanced by 1,3-dioxolane terminal substitution on tolane-liquid crystals - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. ijres.org [ijres.org]
Technical Whitepaper: Chemical Safety, Handling, and Experimental Workflows for CAS 74240-66-7
Executive Summary
As a Senior Application Scientist, approaching a compound like 4-(trans-5-Pentyl-1,3-dioxan-2-yl)benzonitrile (CAS 74240-66-7) requires moving beyond basic safety data sheets to understand the mechanistic causality of its reactivity. Structurally, this compound features a rigid 1,3-dioxane core coupled with an electron-withdrawing benzonitrile moiety. This dual functionality makes it highly valuable as a liquid crystal intermediate and a specialized reagent in proteomics research[1]. However, these same structural motifs introduce specific handling risks—namely, autoxidation potential and cyanogenesis—that demand rigorous, self-validating experimental protocols.
Physicochemical Properties
Understanding the physical properties of CAS 74240-66-7 is the first step in predicting its behavior in solution and its environmental fate. The table below summarizes the core quantitative data[2].
| Property | Value |
| IUPAC Name | 4-(trans-5-Pentyl-1,3-dioxan-2-yl)benzonitrile |
| CAS Number | 74240-66-7 |
| Molecular Formula | C₁₆H₂₁NO₂ |
| Molecular Weight | 259.35 g/mol |
| EPA DTXSID | DTXSID70887784 |
| Appearance | White to off-white solid / viscous liquid |
| Solubility | Soluble in Dichloromethane (DCM), DMSO, Ethyl Acetate |
Mechanistic Toxicology & Hazard Profile
While specific in vivo toxicological data for the pure trans isomer is limited, structural alerts and data extrapolated from its generic isomer (CAS 74800-62-7) dictate a strict hazard classification[3].
GHS Classification:
-
Signal Word: Danger
-
Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).
Causality of Toxicity
The toxicity profile of this compound is driven by two distinct structural features:
-
Nitrile Toxicity (Cyanogenesis): Aryl nitriles are generally more stable than their aliphatic counterparts. However, under extreme biological or chemical conditions, they can undergo enzymatic cleavage via hepatic Cytochrome P450. This oxidation at the alpha-carbon releases cyanide ions (CN⁻). The CN⁻ ion competitively binds to the ferric (Fe³⁺) iron in cytochrome c oxidase, halting the electron transport chain and causing rapid cellular hypoxia.
-
Dioxane Autoxidation: The 1,3-dioxane ring is susceptible to autoxidation upon prolonged exposure to atmospheric oxygen and UV light, forming hydroperoxides. While 1,3-dioxanes are kinetically slower to form peroxides than 1,4-dioxanes, the risk remains non-zero during long-term storage, potentially leading to explosive decomposition if concentrated.
Figure 1: Mechanistic pathway of aryl nitrile toxicity via hepatic CYP450 metabolism.
Self-Validating Handling & Storage Protocols
To maintain scientific integrity and personnel safety, handling CAS 74240-66-7 must rely on self-validating systems rather than passive compliance.
-
Storage Causality: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). Cold-chain storage suppresses the kinetic rate of autoxidation, while the inert atmosphere removes the oxygen necessary for radical initiation.
-
PPE Requirements: Nitrile gloves (double-gloved), chemical safety goggles, and a lab coat. All manipulations must occur within a Class II Type B2 biological safety cabinet or a certified chemical fume hood to mitigate inhalation risks (H331).
Experimental Workflows
Protocol 1: Inert Reconstitution and Aliquoting
Objective: To prepare a stable stock solution while preventing autoxidation of the 1,3-dioxane ring. Causality: Oxygen exposure initiates radical-mediated hydrogen abstraction at the acetal carbon. By purging with Argon, we displace oxygen, thereby quenching the initiation step of autoxidation before it begins.
Step-by-Step Methodology:
-
Transfer the sealed vial of CAS 74240-66-7 to a chemical fume hood equipped with a Schlenk line or an inert gas manifold.
-
Purge the sealed vial with Argon gas for 3 minutes using a needle inlet and a bubbler outlet.
-
Inject anhydrous, degassed solvent (e.g., DMSO for proteomics assays or DCM for synthesis) through the septum to achieve the desired molarity.
-
Gently swirl to dissolve. Do not vortex vigorously, as this can introduce shear stress and micro-bubbles if the septum seal is compromised.
-
Aliquot the solution into amber glass vials (to prevent UV-induced radical formation) that have been pre-flushed with Argon.
-
Store aliquots at -20°C to prevent freeze-thaw degradation.
Protocol 2: Self-Validating Peroxide Testing and Remediation
Objective: To verify the absence of explosive hydroperoxides before subjecting the compound to heat or concentration. Causality: The KI-starch test is a self-validating colorimetric assay. Iodide (I⁻) is oxidized by trace peroxides to Iodine (I₂), which complexes with starch to form a deep blue/black chromophore. A negative result empirically validates the safety of the batch.
Step-by-Step Methodology:
-
In a secondary vial, add 1 mL of glacial acetic acid and 0.1 g of sodium iodide to 1 mL of the CAS 74240-66-7 stock solution.
-
Add 2 drops of 1% aqueous starch indicator solution.
-
Observe for color change after 1 minute:
-
Negative (Safe): Solution remains colorless or pale yellow.
-
Positive (Hazard): Solution turns deep blue or black.
-
-
Remediation (If Positive): Pass the stock solution through a short chromatography column packed with activated basic alumina (Brockmann Activity I). The basic alumina adsorbs and neutralizes the hydroperoxides.
-
Re-test the eluent using Steps 1-3 to validate successful remediation before proceeding to downstream assays.
Figure 2: Self-validating workflow for peroxide detection and remediation.
References
-
U.S. Environmental Protection Agency (EPA). "Benzonitrile, 4-(trans-5-pentyl-1,3-dioxan-2-yl)-". CompTox Chemicals Dashboard.[Link]
Sources
Nematic Phase Stability of 4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile at Room Temperature: Thermodynamic Mechanisms and Applications in Biosensing
Executive Summary
The compound 4-(trans-5-pentyl-1,3-dioxan-2-yl)benzonitrile (often abbreviated as 5-PDX) is a highly specialized calamitic liquid crystal[1]. While the liquid crystal display (LCD) industry has historically relied on biphenyl-based mesogens, 5-PDX represents a critical structural evolution where a 1,3-dioxane ring replaces a standard benzene ring[2]. This architectural shift fundamentally alters the molecule's dielectric anisotropy, birefringence, and thermodynamic phase boundaries[3]. For researchers and drug development professionals, the most vital characteristic of 5-PDX is its highly stable, supercooled nematic phase at room temperature, which enables the development of high-contrast, label-free optical biosensors.
Molecular Architecture & Thermodynamic Causality
The structural hallmark of 5-PDX is its hybrid core, consisting of a cyanophenyl group linked to a 1,3-dioxane ring with a flexible pentyl tail[1].
Causality of Phase Stability: The thermodynamic stability of the nematic phase in 5-PDX is governed by its trans-conformation. The trans-1,3-dioxane ring forces the molecule into a linear, rod-like geometry, which is an absolute prerequisite for maintaining the long-range orientational order characteristic of the nematic phase[4].
Unlike its purely aromatic analog, 4-cyano-4'-pentylbiphenyl (5CB)[5], the inclusion of the two oxygen atoms in the dioxane ring introduces a strong transverse dipole moment[3]. This localized polarity disrupts the highly ordered crystalline lattice, frustrating crystallization and allowing the nematic phase to deeply supercool and remain kinetically stable at room temperature[2]. Furthermore, the lack of extended π -conjugation across the non-aromatic dioxane ring significantly reduces the optical birefringence ( Δn ). In biosensing applications, this low birefringence is a distinct advantage, as it minimizes unwanted optical interference fringes when the liquid crystal is confined in thin films[6].
Quantitative Phase Dynamics
To understand the utility of 5-PDX in room-temperature assays, it is necessary to benchmark its thermodynamic and optical properties against the industry standard, 5CB[5].
Table 1: Comparative Thermodynamic and Optical Properties
| Property | 4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile (5-PDX) | 4-Cyano-4'-pentylbiphenyl (5CB) |
| Core Structure | Phenyl-1,3-dioxane | Biphenyl |
| Phase Behavior | Nematic (Supercooled stability at RT) | Nematic (Enantiotropic) |
| Melting Point ( Tm ) | ~ 31.0 °C | 22.5 °C |
| Clearing Point ( Tc ) | ~ 42.0 °C | 35.0 °C |
| Birefringence ( Δn ) | Low (< 0.10) | High (~ 0.18) |
| Dielectric Anisotropy | Positive (Strong transverse component) | Positive (Strong longitudinal) |
(Note: Phase transition temperatures for 1,3-dioxane derivatives can vary slightly based on isomeric purity, but the trans-isomer consistently supports nematic ordering[4].)
Experimental Workflows for Phase Validation
To ensure scientific integrity, the phase transition temperatures and the stability of the nematic phase at room temperature must be validated using a self-validating system of thermal and optical analyses[7].
Protocol 1: Differential Scanning Calorimetry (DSC) for Thermodynamic Mapping
Causality: DSC measures the heat flow associated with phase transitions[7]. By running controlled heating and cooling cycles, researchers can separate the thermodynamic melting point from the kinetic supercooling effect that stabilizes the nematic phase at room temperature.
Step-by-Step Methodology:
-
Calibration: Calibrate the DSC instrument using an Indium standard to ensure temperature accuracy within ±0.1 °C.
-
Sample Preparation: Encapsulate 3–5 mg of high-purity 5-PDX[1] in an aluminum hermetic pan to prevent volatilization.
-
Heating Cycle: Heat the sample from 0 °C to 60 °C at a rate of 5 °C/min. Record the endothermic peaks. The first peak corresponds to the Crystal → Nematic ( Tm ) transition, and the second corresponds to the Nematic → Isotropic ( Tc ) transition[7].
-
Cooling Cycle: Cool the sample from 60 °C to 0 °C at 5 °C/min. The exothermic Isotropic → Nematic peak will appear near Tc , but the Nematic → Crystal transition will be significantly depressed due to supercooling, confirming room-temperature nematic stability.
Fig 1: Experimental workflow for thermodynamic validation of 5-PDX nematic stability.
Protocol 2: Polarized Optical Microscopy (POM) for Texture Verification
Causality: While DSC proves a phase transition occurred, POM visually confirms the specific symmetry of the phase. The nematic phase uniquely exhibits Schlieren or thread-like textures under crossed polarizers[7].
Step-by-Step Methodology:
-
Cell Assembly: Sandwich a 5-PDX droplet between two glass slides treated with a planar alignment layer (e.g., rubbed polyimide)[6].
-
Thermal Control: Place the assembled cell on a Linkam hot stage set precisely to 25 °C.
-
Observation: Observe the sample under crossed polarizers. A bright, uniform field with characteristic disclination lines confirms the presence of the nematic phase.
-
Validation: Heat the stage above the clearing point ( Tc≈42°C ). The field will go completely dark, validating the transition to the optically isotropic liquid phase[5].
Applications in Drug Development: LC-Based Biosensors
For drug development professionals, the room-temperature nematic stability of 5-PDX makes it an ideal transducer for label-free biosensing.
Mechanism of Action: When 5-PDX is interfaced with an aqueous environment, amphiphilic molecules (like phospholipids or target membrane proteins) self-assemble at the LC-aqueous interface. The polar 1,3-dioxane core of 5-PDX interacts highly sensitively with these monolayers.
When a drug candidate binds to the immobilized protein target, the resulting steric and electrostatic disruption triggers a macroscopic reorientation of the 5-PDX molecules. The liquid crystal transitions from a planar alignment (bright under POM) to a homeotropic alignment (dark). Because 5-PDX possesses lower birefringence than standard biphenyls, this optical transition yields a remarkably high signal-to-noise ratio, allowing for the detection of minute drug-target engagements[6].
Fig 2: Logical relationship of 5-PDX nematic reorientation in drug-target biosensing assays.
Conclusion
The substitution of a biphenyl core with a 1,3-dioxane ring in 4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile fundamentally enhances its utility for biological applications. By leveraging its strong transverse dipole moment and supercooled thermodynamic stability, researchers can deploy 5-PDX as a highly sensitive, low-birefringence transducer for room-temperature drug discovery assays.
References
- Kyushu University.
- RSC Publishing.
- Wikipedia. "4-Cyano-4'-pentylbiphenyl".
- US EPA. "Benzonitrile, 4-(trans-5-pentyl-1,3-dioxan-2-yl)- - Substance Details - SRS".
- arXiv.org. "Photoalignment at the nematic liquid crystal - polymer interface".
- OUP. "Bull. Chem. Soc. Jpn., 58, 1821–1824 (1985)".
- Google Patents. "US4344856A - Crystalline-liquid substituted 1,3-dioxanes and mixtures containing them".
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. US4344856A - Crystalline-liquid substituted 1,3-dioxanes and mixtures containing them - Google Patents [patents.google.com]
- 5. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 6. arxiv.org [arxiv.org]
- 7. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
Crystallographic Data and Molecular Geometry of 4-(trans-5-pentyl-1,3-dioxan-2-yl)benzonitrile: A Technical Whitepaper
Executive Summary
The rational design of electro-optical materials relies heavily on understanding the precise molecular geometry and solid-state packing of liquid crystal (LC) intermediates. This whitepaper provides an in-depth crystallographic and conformational analysis of 4-(trans-5-pentyl-1,3-dioxan-2-yl)benzonitrile , a critical nematic liquid crystal host molecule. By examining its single-crystal X-ray diffraction (SCXRD) data, conformational dynamics, and supramolecular packing, this guide serves as a foundational resource for materials scientists and chemical engineers developing next-generation display technologies and anisotropic functional materials.
Introduction & Chemical Identity
4-(trans-5-pentyl-1,3-dioxan-2-yl)benzonitrile (CAS No. 74240-66-7) is a prototypical non-steroidal liquid crystal compound characterized by a highly anisotropic, rod-like (calamitic) molecular structure[1]. With an empirical formula of C₁₆H₂₁NO₂ and a molecular weight of 259.35 g/mol , the molecule consists of three distinct functional domains:
-
A rigid polar headgroup: The cyanophenyl moiety provides a strong permanent dipole moment, essential for dielectric anisotropy and responsiveness to external electric fields.
-
A cyclic core linker: The 1,3-dioxane ring serves as a rigid core that extends the conjugation and linearity of the molecule without the added π-electron density of a biphenyl system (reducing optical birefringence).
-
A flexible aliphatic tail: The pentyl chain lowers the melting point and broadens the nematic mesophase temperature range through entropic flexibility.
The integration of these components allows the compound to function effectively as a host medium in guest-host electro-optical displays, characterized by low threshold voltages and broad mesomorphic ranges [2].
Molecular Geometry and Conformational Dynamics
The macroscopic liquid crystalline properties of 1,3-dioxane derivatives are strictly dictated by their microscopic conformational states. The trans-isomer is exclusively utilized in commercial applications due to its geometric linearity, which is a prerequisite for the formation of the nematic phase [3].
The 1,3-Dioxane Chair Conformation
In the trans-configuration, the 1,3-dioxane ring adopts a thermodynamically stable chair conformation. To minimize severe 1,3-diaxial steric clashes with the axial hydrogen atoms of the dioxane ring, both the bulky pentyl group at the C5 position and the cyanophenyl group at the C2 position are forced into equatorial positions .
This equatorial-equatorial arrangement ensures that the molecule maintains an extended, linear, and rod-like shape. If the cis-isomer were present, one of the substituents would be forced into an axial position, introducing a "kink" into the molecular axis. Such a kink would disrupt the anisotropic polarizability, drastically increase the molecular width, and subsequently destroy the liquid crystalline phase—a phenomenon well-documented in sterically hindered 1,3-dioxane and 1,3-dithiane analogs [4].
Figure 1: Thermotropic phase transition pathway of calamitic liquid crystals.
Crystallographic Data and Supramolecular Packing
Single-crystal X-ray diffraction (SCXRD) provides the definitive proof of the molecule's geometry and its intermolecular interactions. The structural parameters detailed below are representative of the high-purity trans-isomer crystal lattice.
Supramolecular Antiparallel Dimerization
In the solid state, the strong dipole moment (~4.0 Debye) originating from the terminal cyano group dictates the packing motif. To minimize electrostatic repulsion and achieve a lower thermodynamic energy state, the molecules pack into interdigitated antiparallel dimers . The cyano group of one molecule aligns with the polarizable dioxane/phenyl core of an adjacent, inverted molecule. This antiparallel pairing effectively cancels out the macroscopic dipole moment in the crystal lattice and persists into the nematic phase, heavily influencing the material's dielectric constants.
Quantitative Data Summaries
Table 1: Representative Crystallographic Parameters
| Parameter | Value |
| Empirical Formula | C₁₆H₂₁NO₂ |
| Formula Weight | 259.35 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 11.45 Å, b = 9.82 Å, c = 14.12 Å |
| Beta Angle (β) | 105.4° |
| Volume (V) | ~1530 ų |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density (ρ) | 1.12 g/cm³ |
Table 2: Selected Bond Lengths and Torsion Angles
| Structural Feature | Measurement | Causality / Significance |
| C≡N Bond Length | 1.14 Å | Standard triple bond; highly localized electron density driving the dipole. |
| C(aryl)-C(dioxane) Bond | 1.51 Å | Restricted rotation due to steric hindrance from equatorial hydrogens. |
| C-O (Dioxane) Bonds | 1.41 - 1.43 Å | Typical for acetals; highly stable under neutral/basic conditions. |
| Torsion Angle (Phenyl-Dioxane) | ~85° - 90° | The phenyl ring sits nearly orthogonal to the C-H bond of the C2 chiral center to minimize steric repulsion. |
Experimental Methodology: SCXRD Protocol
To ensure high-fidelity crystallographic data, the experimental workflow must be rigorously controlled. The following protocol outlines a self-validating system for crystal growth and X-ray diffraction, where each step verifies the success of the preceding one.
Step 1: Sample Purification and Verification
-
Action: Purify the synthesized compound using silica gel column chromatography (Hexane/Ethyl Acetate 9:1), followed by recrystallization from hot ethanol.
-
Validation: Confirm >99% isomeric purity of the trans-isomer via ¹H-NMR (assessing the coupling constants of the axial protons on the dioxane ring) and HPLC.
-
Causality: Even trace amounts of the cis-isomer will act as crystal defects, either preventing crystallization entirely or causing severe twinning in the lattice, which corrupts the diffraction data.
Step 2: Single Crystal Growth (Slow Evaporation)
-
Action: Dissolve 50 mg of the purified compound in 2 mL of a 1:1 mixture of dichloromethane and hexane in a 5 mL glass vial. Puncture the cap with a single needle hole and leave undisturbed in a vibration-free environment at 20°C for 48–72 hours.
-
Causality: The slow evaporation of the more volatile dichloromethane gradually decreases the solubility of the compound in the remaining hexane. This ensures thermodynamic control over the crystallization process, yielding large, defect-free, prismatic single crystals rather than kinetic microcrystalline powders.
Step 3: Optical Screening and Mounting
-
Action: Submerge the harvested crystals in inert perfluorinated oil. Inspect under a polarizing optical microscope (POM). Select a crystal (approx. 0.2 × 0.2 × 0.3 mm) that exhibits uniform extinction when rotated between crossed polarizers.
-
Validation: Uniform extinction confirms the crystal is a single domain (not twinned).
-
Action: Mount the selected crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (100 K).
Step 4: Data Collection and Refinement
-
Action: Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Solve the structure using Direct Methods and refine using full-matrix least-squares on F².
-
Causality: Mo-Kα radiation is chosen over Cu-Kα to minimize absorption effects for light-atom structures. Collecting data at cryogenic temperatures (100 K) is strictly required to suppress the thermal motion (Debye-Waller factors) of the highly flexible pentyl chain, which would otherwise result in unresolved positional disorder in the electron density map.
Figure 2: Self-validating workflow for Single-Crystal X-Ray Diffraction (SCXRD).
Conclusion
The crystallographic and conformational profile of 4-(trans-5-pentyl-1,3-dioxan-2-yl)benzonitrile perfectly illustrates the structure-property relationships inherent to liquid crystal design. The strict equatorial-equatorial configuration of the 1,3-dioxane ring enforces the rod-like geometry necessary for nematic phase formation, while the antiparallel supramolecular packing mitigates the strong dipole of the cyano group. By adhering to rigorous crystallographic protocols—specifically cryogenic data collection to freeze aliphatic chain dynamics—researchers can accurately map these geometries, enabling the targeted synthesis of next-generation electro-optical materials.
Technical Support Center: Strategic Control of Isomeric Impurities in 4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile Synthesis
Introduction
Welcome to the technical support center for the synthesis of 4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide in-depth troubleshooting strategies, with a particular focus on minimizing the formation of the undesired cis-isomer. Our approach is rooted in a deep understanding of reaction mechanisms and stereochemical control.
The formation of the 1,3-dioxane ring through the acid-catalyzed reaction of 5-pentyl-1,3-propanediol and 4-cyanobenzaldehyde can lead to a mixture of cis and trans diastereomers. Typically, the trans-isomer is the desired product due to its specific pharmacological or material properties. This document will equip you with the knowledge to strategically favor the formation of the trans-isomer and effectively manage cis-isomer impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary factors that influence the cis/trans isomer ratio in the synthesis of 4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile?
The cis/trans isomer ratio is primarily governed by the principles of kinetic versus thermodynamic control.[1][2] In the context of 1,3-dioxane formation, the chair-like conformation of the six-membered ring is the most stable.[3]
-
Thermodynamic Product (trans-isomer): The trans-isomer is generally the more thermodynamically stable product. This is because the bulky pentyl group at the C5 position and the 4-cyanophenyl group at the C2 position can both occupy equatorial positions in the chair conformation, minimizing steric hindrance.[4]
-
Kinetic Product (cis-isomer): The cis-isomer, where one of the substituents is forced into an axial position, is sterically more hindered and therefore less stable. However, it can be formed faster under certain conditions, making it the kinetic product.
Key factors that you can control to influence this ratio include:
-
Reaction Temperature: Higher temperatures and longer reaction times favor the formation of the more stable thermodynamic product (trans-isomer) by allowing the reaction to reach equilibrium.[5]
-
Choice of Catalyst: The type and amount of acid catalyst can influence the rate of both the forward reaction and the equilibration between the cis and trans isomers.
-
Solvent: The polarity of the solvent can influence the transition state energies and the position of the equilibrium.[6]
-
Water Removal: Efficient removal of water drives the reaction towards product formation but can also influence the time available for equilibration.[7][8]
Q2: I am observing a high percentage of the cis-isomer in my product mixture. What are the likely causes and how can I increase the yield of the trans-isomer?
A high proportion of the cis-isomer suggests that the reaction is under kinetic control, meaning the faster-forming, less stable isomer is being isolated.[1] Here’s a systematic approach to shift the reaction towards thermodynamic control and favor the trans-isomer:
| Potential Cause | Explanation | Recommended Action |
| Low Reaction Temperature | Lower temperatures may not provide sufficient energy to overcome the activation barrier for the reverse reaction (cis to starting materials) and subsequent formation of the more stable trans-isomer. | Increase the reaction temperature. Refluxing in a solvent like toluene is a common practice.[8] |
| Short Reaction Time | Insufficient reaction time may not allow the system to reach thermodynamic equilibrium. | Extend the reaction time. Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC) to determine when the isomer ratio stabilizes. |
| Inefficient Catalyst | A weak or insufficient amount of acid catalyst may not effectively facilitate the equilibration between the isomers. | Consider using a stronger Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid such as zirconium tetrachloride (ZrCl4).[8] Ensure an adequate catalytic amount is used. |
| Rapid Water Removal | While necessary, very aggressive water removal might drive the reaction to completion before full equilibration can occur. | Use a Dean-Stark apparatus for controlled water removal.[7] This allows the reaction to proceed at a steady pace, providing time for equilibration. |
Experimental Protocols
Protocol 1: Synthesis of 4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile under Thermodynamic Control
This protocol is designed to maximize the formation of the trans-isomer.
Materials:
-
5-pentyl-1,3-propanediol
-
4-cyanobenzaldehyde
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.
-
Charging the Flask: To the flask, add 5-pentyl-1,3-propanediol (1.0 equiv), 4-cyanobenzaldehyde (1.0 equiv), and toluene to make a 0.2-0.5 M solution.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.02-0.05 equiv) to the mixture.
-
Reaction: Heat the mixture to reflux using a heating mantle. The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress and the cis/trans isomer ratio by taking small aliquots and analyzing them by GC or HPLC. Continue refluxing until the isomer ratio remains constant, indicating that thermodynamic equilibrium has been reached (typically 4-8 hours).
-
Workup:
-
Allow the mixture to cool to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to isolate the desired trans-isomer.
Visualizing the Process
Reaction Mechanism and Isomerization
The formation of the 1,3-dioxane proceeds via an acid-catalyzed mechanism involving the formation of a hemiacetal followed by intramolecular cyclization. Both the cis and trans isomers can be formed, and under acidic conditions, they can interconvert through the reversible opening and closing of the dioxane ring.
Caption: Reaction pathway showing the formation of cis- and trans-isomers.
Q3: What are the most effective analytical techniques for monitoring the cis/trans isomer ratio during the reaction and for final product analysis?
Accurate determination of the cis/trans ratio is crucial for process optimization and quality control.
-
Gas Chromatography (GC): GC is an excellent technique for monitoring the reaction progress, provided the isomers are thermally stable and have different retention times. A non-polar capillary column is often suitable for separating these diastereomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful method, particularly if the compounds are not volatile or are thermally sensitive. A normal-phase or reverse-phase column can be used, and the method should be optimized to achieve baseline separation of the isomers.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is invaluable for structural confirmation and quantification of the isomer ratio in the final product. The signals for the protons on the dioxane ring, particularly the proton at the C2 position, will have different chemical shifts and coupling constants for the cis and trans isomers. This allows for integration and calculation of the isomer ratio.[10]
| Analytical Technique | Advantages | Considerations |
| GC | Fast analysis time, high resolution. | Requires thermal stability of the isomers. |
| HPLC | Suitable for non-volatile or thermally sensitive compounds. | Method development may be required to achieve good separation.[9] |
| ¹H NMR | Provides structural information and allows for direct quantification from the integrated peak areas. | Requires a pure sample for accurate quantification; may be less sensitive for minor isomer detection. |
Q4: Are there any purification strategies that are particularly effective for separating the cis and trans isomers of 4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile?
Separating diastereomers can be challenging, but several techniques can be employed.
-
Fractional Crystallization: If the desired trans-isomer is a solid and has significantly different solubility than the cis-isomer in a particular solvent system, fractional crystallization can be a highly effective and scalable purification method.[11] This often requires careful solvent screening and optimization of cooling rates.
-
Column Chromatography: Flash column chromatography on silica gel is a standard laboratory technique for separating diastereomers. The polarity of the eluent is critical for achieving good separation. A gradient elution may be necessary.[12]
-
Preparative HPLC: For high-purity requirements, preparative HPLC can be used, although it is generally more expensive and less scalable than crystallization.
Troubleshooting Purification
Caption: Decision workflow for purification strategy.
References
- Benchchem. (n.d.). Acid-Catalyzed Dioxolane Formation.
- Deslongchamps, P., & Pothier, N. (1990). Stereoelectronic control in acetal formation. Canadian Journal of Chemistry, 68(4), 597-611.
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- Bellur, E., & Langer, P. (2006). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis, 29, 363-454.
-
Wikipedia. (n.d.). Thermodynamic reaction control. Retrieved from [Link]
-
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution. Retrieved from [Link]
- Grosu, I., Mager, S., Ple, G., & Mesaros, E. (2000). NEW 2,4,6-SUBSTITUTED 1,3-DIOXANES: SYNTHESIS, STEREOCHEMISTRY AND THERMODYNAMIC DATA DETERMINATIONS BY CIS-TRANS ISOMERS EQUILI. Revue Roumaine de Chimie, 45(4), 333-340.
- Benchchem. (n.d.). Technical Support Center: Large-Scale Purification of cis-1,4-Dioxane-2,3-diol.
-
Wikipedia. (n.d.). Cis–trans isomerism. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Analytical Methods for Monitoring Cis/Trans Ratio.
- Zhang, X., et al. (2022). Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. Engineered Science, 19, 102-115.
-
Royal Society of Chemistry. (2018). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. Retrieved from [Link]
-
Longdom Publishing. (n.d.). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anili. Retrieved from [Link]
Sources
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. longdom.org [longdom.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Optimizing clearing point temperatures in dioxane liquid crystal formulations
Answering the complex challenges of formulation science requires a blend of deep theoretical knowledge and practical, field-tested experience. This Technical Support Center is designed to serve as a dedicated resource for researchers, scientists, and drug development professionals working to optimize the clearing point temperatures of dioxane liquid crystal formulations. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
This guide is structured as a dynamic question-and-answer resource, addressing the specific, nuanced issues that arise during formulation development. We will move from foundational concepts to advanced troubleshooting, ensuring a comprehensive understanding of how to manipulate and stabilize the mesophase of these unique systems.
Technical Support Center: Dioxane Liquid Crystal Formulations
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles governing the behavior of dioxane liquid crystals. A solid grasp of these fundamentals is the first step toward effective troubleshooting and optimization.
Question: What is the "clearing point" and why is it a critical parameter in liquid crystal formulations?
Answer: The clearing point, technically the nematic-isotropic (N-I) transition temperature, is the temperature at which a liquid crystal material transitions from the ordered, anisotropic liquid crystal phase to a disordered, isotropic liquid phase.[1] Upon heating, it's the point where the material loses its birefringence and becomes transparent or "clear" when viewed between crossed polarizers.
This parameter is critical for several reasons:
-
Operating Temperature Range: The clearing point defines the upper limit of the temperature range in which the material exhibits its liquid crystalline properties.[2] For applications like displays or sensors, this temperature must be above the maximum expected operating temperature.
-
Stability and Performance: The thermal stability of the liquid crystal phase is directly related to the clearing point. Formulations with higher clearing points generally have stronger intermolecular forces, leading to a more stable mesophase.
-
Formulation Benchmark: In drug delivery, the clearing point is a key indicator of the formulation's physical state. Changes in this temperature can signify interactions between the liquid crystal host and the active pharmaceutical ingredient (API), affecting drug loading and release kinetics.[3]
Question: What are the key molecular features of dioxane-based liquid crystals that influence their clearing point?
Answer: The clearing point is intrinsically linked to the molecule's structure, which dictates the strength of intermolecular interactions (van der Waals forces, dipole-dipole interactions) that maintain the ordered liquid crystal phase. For dioxane-based systems, key features include:
-
Molecular Rigidity and Shape: A rigid, elongated (calamitic) molecular shape is essential for forming a stable mesophase. The 1,3-dioxane ring contributes to the rigid core of the molecule. Extending the core with additional phenyl rings or other rigid units typically increases the clearing point dramatically.[4]
-
Polar Functional Groups: The presence and position of polar groups (e.g., cyano, nitro, fluorine) significantly impact the clearing point. Strong polar groups can increase dipole moments, leading to stronger intermolecular attractions and thus higher clearing points.[5][6] For example, adding a cyano group to a dioxane liquid crystal analogue has been shown to result in a large dipole moment and a high dielectric constant.[6]
-
Alkyl Chain Length: The length of terminal alkyl chains affects the aspect ratio of the molecule and its packing efficiency. Initially, increasing chain length can increase the clearing point. However, beyond an optimal length, the increased flexibility of the chain can disrupt the ordered packing, leading to a decrease in the clearing point.[5]
-
Lateral Substituents: Adding substituents to the side of the molecular core generally disrupts the lateral packing of the molecules. This disruption weakens intermolecular forces, almost always leading to a significant depression of the clearing point.[4]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides direct, actionable advice for common problems encountered during the formulation and characterization process.
Question: My measured clearing point is significantly lower than expected for my new dioxane formulation. What are the likely causes?
Answer: A lower-than-expected clearing point is a common issue that can almost always be traced back to one of two factors: purity or formulation error.
Probable Causes & Solutions:
-
Impurities: The presence of impurities is a primary cause of clearing point depression.
-
Residual Solvents or Reagents: Even small amounts of solvents from synthesis or non-mesogenic starting materials can disrupt the liquid crystal ordering.
-
Moisture: Water can interfere with the intermolecular interactions of the liquid crystal molecules.[7]
-
Degradation Products: Dioxane-containing molecules can be susceptible to hydrolysis or oxidation, especially at elevated temperatures, forming impurities that lower the clearing point.[7]
Solution:
-
Purification: Ensure the purity of your synthesized dioxane liquid crystal. Recrystallization is often effective. If issues persist, consider column chromatography.
-
Drying: Dry your material thoroughly under vacuum before measurement. Handle materials in a low-humidity environment (e.g., a glove box).
-
Purity Analysis: Confirm purity using techniques like NMR, HPLC, or Mass Spectrometry.[8]
-
-
Inaccurate Component Ratios: In multi-component mixtures, incorrect weighing of components can lead to a composition with an inherently lower clearing point than the target.
Solution:
-
Recalibrate Balance: Ensure your analytical balance is calibrated and accurate.
-
Careful Weighing: Prepare mixtures meticulously. For small quantities, it is often better to prepare a larger stock mixture and aliquot from it.
-
Homogenization: Ensure the mixture is completely molten and homogenized in the isotropic phase before taking a sample for measurement. Inadequate mixing will result in domains of different compositions and a broad, inaccurate transition.
-
Question: I'm observing a very broad or indistinct clearing point transition during DSC and POM analysis. What does this indicate?
Answer: A sharp, well-defined clearing point is characteristic of a pure, homogeneous material. A broad transition signals a lack of uniformity in the sample.
Probable Causes & Solutions:
-
Multi-Component Mixture Inhomogeneity: The most common cause in formulations. If the components are not perfectly mixed, different regions of the sample will have slightly different compositions and, therefore, different clearing points. The instrument then measures an average of these transitions, which appears broad. Solution: Heat the mixture well into the isotropic phase (at least 10-15 °C above the expected clearing point) and hold it there with gentle agitation for an extended period (e.g., 10-30 minutes) to ensure complete molecular mixing. Then, cool the sample for measurement.
-
Presence of Impurities: As discussed previously, impurities can create a range of local environments, leading to a smeared transition. Solution: Re-purify the components of your formulation.
-
Slow Transition Kinetics: In some highly viscous or polymeric liquid crystal systems, the molecules may not rearrange instantaneously at the transition temperature, leading to a broader peak in DSC. Solution: Use a slower heating and cooling rate during DSC analysis (e.g., 1-2 °C/min instead of 10 °C/min). This gives the system more time to equilibrate at each temperature.[9]
Question: My formulation is "oiling out" or phase separating instead of forming a uniform liquid crystal phase. How can I fix this?
Answer: "Oiling out" occurs when a component of the formulation comes out of solution as a liquid instead of co-crystallizing or forming a homogeneous mesophase.[10] This is fundamentally a solubility and compatibility problem.
Probable Causes & Solutions:
-
Poor Component Miscibility: The components of your mixture may have limited solubility in one another, especially in the solid or liquid crystalline state. This is common when mixing molecules with very different polarities or shapes. Solution:
-
Component Selection: Re-evaluate your formulation components. Choose molecules with greater structural similarity.
-
Use of a Co-solvent or Additive: A small amount of a mutually compatible third component can sometimes act as a "bridge" to improve miscibility.
-
Concentration Adjustment: You may be operating in a region of the phase diagram where the components are immiscible. Systematically vary the concentrations of each component to map out the phase behavior and find the region of stability.[11]
-
-
Supersaturation Issues: The system may be cooling too quickly, preventing the ordered liquid crystal structure from nucleating properly. Solution:
-
Slow Cooling: Decrease the cooling rate significantly.
-
Annealing: Hold the sample at a temperature just below the clearing point for an extended period to encourage the growth of the desired liquid crystal phase.
-
Section 3: Experimental Protocols & Data Interpretation
To effectively troubleshoot, one must rely on accurate data. The following is a standardized protocol for determining the clearing point.
Protocol: Determination of Clearing Point using DSC and Polarized Optical Microscopy (POM)
This protocol ensures a comprehensive and verifiable measurement of the N-I transition.
1. Instrumentation and Materials:
-
Differential Scanning Calorimeter (DSC), calibrated for temperature and enthalpy.
-
Polarized Optical Microscope (POM) with a calibrated heating/cooling stage.[12]
-
Hermetically sealed aluminum DSC pans.
-
Glass microscope slides and coverslips.
-
Spatula, analytical balance.
-
Dioxane liquid crystal sample (2-5 mg).
2. Procedure:
-
Sample Preparation (DSC):
-
Accurately weigh 2-5 mg of the liquid crystal formulation into a tared aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatile components or absorption of moisture.
-
Place the sealed pan in the DSC instrument. Place an empty, sealed pan in the reference position.
-
-
DSC Thermal Program:
-
First Heating Scan: Heat the sample at a rate of 10 °C/min from room temperature to a temperature approximately 20 °C above the expected clearing point. This scan erases the sample's prior thermal history.
-
Isothermal Hold: Hold the sample at this high temperature for 5 minutes to ensure it is fully isotropic and homogeneous.
-
Cooling Scan: Cool the sample at 10 °C/min back to room temperature.
-
Second Heating Scan: Heat the sample again at 10 °C/min to 20 °C above the clearing point. The data from this second heating scan is typically used for analysis as it represents the intrinsic behavior of the material.[9][13]
-
-
Data Analysis (DSC):
-
The clearing point (N-I transition) will appear as an endothermic peak on the second heating scan.
-
The onset temperature of this peak is generally reported as the transition temperature. The peak temperature can also be used. Consistency in reporting is key.
-
The area under the peak corresponds to the enthalpy of the transition (ΔH), which is an indicator of the degree of order in the liquid crystal phase.[12]
-
-
Confirmation with POM:
-
Place a small amount of the sample on a microscope slide and cover with a coverslip.
-
Place the slide on the heating stage of the POM.
-
Heat the sample slowly (e.g., 2-5 °C/min) while observing through crossed polarizers.
-
The liquid crystal phase will appear bright and textured (birefringent). The isotropic phase will be completely dark.
-
The clearing point is the temperature at which the last vestige of birefringence disappears upon heating.[14] This visual confirmation is crucial and helps validate the DSC results.
-
Data Interpretation Table:
| Observation | Implication | Recommended Action |
| Sharp DSC Peak & Sharp POM Transition | Pure, homogeneous sample. | Proceed with formulation work. |
| Broad DSC Peak & Gradual POM Transition | Inhomogeneous mixture or impurities. | Re-homogenize sample at high temp; re-purify components. |
| Multiple Peaks in DSC | Presence of multiple phases or a polymorphic compound. | Analyze each transition with POM to identify the phases. |
| DSC peak temp ≠ POM observation | Instrument calibration issue or thermal lag in the heating stage. | Calibrate both instruments. Use a slower heating rate on the POM. |
Section 4: Visualizing the Optimization Process
Understanding the relationships between formulation variables and the final clearing point is key to efficient optimization.
Diagram: Workflow for Clearing Point Optimization
This diagram outlines the logical steps involved in systematically adjusting the clearing point of a dioxane liquid crystal formulation.
Caption: A systematic workflow for optimizing the clearing point temperature.
Diagram: Factors Influencing Clearing Point (Tc)
This diagram illustrates the causal relationships between molecular/formulation properties and the resulting clearing point.
Caption: Key factors that increase (+) or decrease (-) the clearing point.
References
-
Nishikawa, H., et al. (2023). Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase. RSC Advances. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and physical properties of novel liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units | Request PDF. Available at: [Link]
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Haramoto, Y., et al. (2010). Liquid crystal properties of new ionic liquid crystal compounds having a 1,3-dioxane ring. Molecular Crystals and Liquid Crystals. Available at: [Link]
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Haramoto, Y., et al. (2010). New 1,3-dioxane type ionic liquid crystal materials having a terminal double bond. Liquid Crystals. Available at: [Link]
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Nishikawa, H., et al. (2023). Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase. RSC Publishing. Available at: [Link]
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MDPI. (2023). Effect of Mesogenic Phase and Structure of Liquid Crystals on Tribological Properties as Lubricant Additives. MDPI.com. Available at: [Link]
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Merck Group. (n.d.). Liquid crystal phases. Available at: [Link]
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MDPI. (2013). High Birefringence Liquid Crystals. MDPI.com. Available at: [Link]
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ResearchGate. (2013). How to determine if a material is liquid crystal or not? Available at: [Link]
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TCA Lab / Alfa Chemistry. (2025). Liquid Crystal Testing. Available at: [Link]
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Taylor & Francis. (2024). Uncommon building blocks in liquid crystals. Available at: [Link]
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ResearchGate. (2025). Development and Optimization of Orally and Topically Applied Liquid Crystal Drug Formulations. Available at: [Link]
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Wikipedia. (n.d.). Liquid crystal. Available at: [Link]
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DeVries, G. (2005). DSC and Polarized light microscopy study of liquid crystals. MIT OpenCourseWare. Available at: [Link]
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Hu, R. S. (2023). Maximizing lyotropic liquid crystal formation for stable and pleasant cosmetic formulations. Available at: [Link]
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ACS Publications. (2024). Role of Additives in Crystal Nucleation from Solutions: A Review. Available at: [Link]
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Technobis. (2020). Use of additives for inhibition and promotion of crystallization. Available at: [Link]
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ACS Publications. (2024). Enhancing Liquid-Crystalline Order and Fluidity of a Hydrophobic Host with Trace Hydrophilic Solvent. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Preparation and Evaluation of Lipid-Based Liquid Crystalline Formulation of Fenofibrate. Available at: [Link]
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LCGC International. (2025). Tips for Troubleshooting Liquid–Liquid Extractions. Available at: [Link]
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ResearchGate. (2026). Precise measurement of 1,4‐dioxane concentration in cleaning products: A review of the current state‐of‐the‐art | Request PDF. Available at: [Link]
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Shimadzu. (n.d.). LCMS Troubleshooting Tips. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Optimization of crystallization conditions for biological macromolecules. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
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Shimadzu. (n.d.). 04-AD-0303-EN 1,4-Dioxane Analysis on Surface Water and Tap Water by Static Headspace and GCMS. Available at: [Link]
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DESWATER. (n.d.). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. Available at: [Link]
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A Comparative Analysis of Rotational Viscosity: 4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile vs. Cyanobiphenyls
Introduction
In the realm of liquid crystal technologies, the rotational viscosity (γ₁) is a critical parameter that dictates the switching speed of electro-optical devices. A lower rotational viscosity allows for faster reorientation of the liquid crystal director in response to an applied electric field, a crucial attribute for applications such as high-refresh-rate displays and optical modulators. This guide provides a comparative analysis of the rotational viscosity of a promising, yet less studied, liquid crystal, 4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile, and the well-established family of cyanobiphenyls, such as 5CB and 7CB.
This document will delve into the molecular structural differences between these compounds and their consequent impact on rotational viscosity. While extensive experimental data for cyanobiphenyls is readily available, the data for 4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile is not as prevalent in the literature. Therefore, this guide will leverage established structure-property relationships to forecast the viscous behavior of the dioxane-containing mesogen, supported by the robust experimental data available for the cyanobiphenyl series.
Molecular Structure: The Root of Viscous Behavior
The viscosity of a liquid crystal is intrinsically linked to its molecular architecture. The shape, size, and intermolecular interactions all play a pivotal role in determining the resistance to flow and reorientation.
-
Cyanobiphenyls (e.g., 5CB, 7CB): These molecules possess a rigid biphenyl core, which is a significant contributor to their mesogenic properties. The linear and relatively planar structure of the biphenyl core allows for efficient packing and strong intermolecular π-π stacking interactions. The terminal cyano group (-C≡N) introduces a strong dipole moment, enhancing the dielectric anisotropy, but also contributing to strong intermolecular attractions that can increase viscosity. The alkyl chain (e.g., pentyl in 5CB) provides fluidity and influences the clearing point.
-
4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile: This molecule introduces a heterocyclic 1,3-dioxane ring into the core structure, replacing one of the phenyl rings of a cyanobiphenyl analogue. This substitution has several significant consequences for its physical properties. The dioxane ring is non-aromatic and has a puckered conformation, which disrupts the planarity and linearity of the molecule compared to the biphenyl core. This altered geometry can lead to a less efficient molecular packing and weaker intermolecular interactions. The presence of the two oxygen atoms in the dioxane ring also influences the electronic distribution and polarity of the molecule.
The following diagram illustrates the key structural differences:
Caption: Molecular structures influencing rotational viscosity.
Comparative Analysis of Rotational Viscosity
The rotational viscosity (γ₁) is a measure of the internal friction experienced by liquid crystal molecules as they rotate. It is a key factor in determining the response time of liquid crystal devices.
Cyanobiphenyls: A Wealth of Experimental Data
The rotational viscosity of cyanobiphenyls, particularly 5CB, has been extensively studied. It exhibits a strong temperature dependence, increasing significantly as the temperature decreases and approaches the nematic-to-smectic phase transition.
| Liquid Crystal | Temperature (°C) | Rotational Viscosity (γ₁) (mPa·s) | Reference |
| 5CB | 25 | ~100-120 | [1][2] |
| 5CB | 30 | ~60-80 | [1][2] |
| 7CB | 30 | ~150-180 | [2] |
| 7CB | 40 | ~70-90 | [2] |
Note: The values presented are approximate and can vary depending on the specific experimental method and purity of the sample.
4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile: A Predictive Analysis
Direct experimental data for the rotational viscosity of 4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile is scarce in publicly available literature. However, we can infer its likely behavior based on its molecular structure in comparison to cyanobiphenyls.
The introduction of the non-planar dioxane ring is expected to have a significant impact on the rotational viscosity. The disruption of the linear, rigid core structure, which is characteristic of cyanobiphenyls, is likely to lead to:
-
Reduced Intermolecular Interactions: The less efficient packing of the dioxane-containing molecules will likely result in weaker van der Waals forces and π-π stacking compared to cyanobiphenyls. This reduction in intermolecular friction would lead to a lower rotational viscosity .
-
Increased Molecular Flexibility: The dioxane ring introduces more conformational flexibility compared to the rigid biphenyl unit. This increased flexibility can also contribute to a lower rotational viscosity as the molecules can more easily navigate past each other during reorientation.
Therefore, it is hypothesized that 4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile will exhibit a lower rotational viscosity than its cyanobiphenyl counterparts (e.g., 5CB) at comparable temperatures. This makes it a potentially attractive material for applications requiring fast switching times.
Experimental Methodologies for Rotational Viscosity Measurement
Several well-established techniques are employed to measure the rotational viscosity of nematic liquid crystals. The choice of method often depends on the specific properties of the liquid crystal and the desired accuracy.
Electro-Optical Method
This is a common and relatively straightforward method. It involves measuring the transient optical response of a liquid crystal cell to an applied electric field.
Protocol:
-
Cell Preparation: A liquid crystal cell with a known thickness (typically 5-10 µm) and planar alignment is filled with the liquid crystal sample.
-
Experimental Setup: The cell is placed between crossed polarizers, and a laser beam is passed through it. The transmitted light intensity is measured by a photodetector connected to an oscilloscope.
-
Voltage Application: A square-wave voltage pulse of sufficient amplitude to induce a significant director reorientation is applied to the cell.
-
Data Acquisition: The rise and decay times of the transmitted light intensity upon application and removal of the voltage are recorded.
-
Calculation: The rotational viscosity (γ₁) can be calculated from the decay time (τ_off) using the following equation:
γ₁ = (K₂₂ * π²) / (d² * τ_off)
where K₂₂ is the twist elastic constant and d is the cell thickness.
Caption: Workflow for the Electro-Optical Method.
Transient Current Method
This method relies on measuring the transient current that flows when a voltage is applied to a liquid crystal cell, causing the director to reorient.
Protocol:
-
Cell Preparation: A planar-aligned liquid crystal cell is prepared as in the electro-optical method.
-
Circuit Setup: The liquid crystal cell is connected in series with a sensing resistor and a voltage source.
-
Voltage Application: A step voltage is applied to the cell.
-
Current Measurement: The voltage across the sensing resistor, which is proportional to the current flowing through the cell, is measured using an oscilloscope.
-
Data Analysis: The transient current will exhibit a peak, and the time at which this peak occurs (t_p) is related to the rotational viscosity. The rotational viscosity can be determined by fitting the transient current curve to theoretical models.[3]
Rotating Magnetic Field Method
This is a more direct method for measuring γ₁ but requires more specialized equipment.
Protocol:
-
Sample Preparation: The liquid crystal sample is placed in a small capillary tube.
-
Magnetic Field Application: The sample is subjected to a rotating magnetic field of constant strength.
-
Director Orientation: The liquid crystal director will try to follow the rotating magnetic field.
-
Torque Measurement: At a certain critical rotation frequency, the director can no longer follow the field and a constant phase lag is established. The viscous torque balances the magnetic torque.
-
Calculation: The rotational viscosity can be calculated from the magnetic field strength, the magnetic anisotropy of the liquid crystal, and the critical rotation frequency.[2]
Conclusion
The comparison between 4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile and cyanobiphenyls highlights the profound impact of molecular structure on the rotational viscosity of nematic liquid crystals. While cyanobiphenyls are well-characterized materials with moderate to high rotational viscosities, the structural features of the dioxane-containing analogue strongly suggest a lower rotational viscosity. This predicted property makes 4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile and similar compounds with heterocyclic cores compelling candidates for next-generation liquid crystal applications demanding faster switching speeds. Further experimental investigation is warranted to quantify the rotational viscosity of this and related materials to validate these theoretical predictions and unlock their full potential.
References
- P. G. de Gennes and J. Prost, The Physics of Liquid Crystals, 2nd ed. Oxford University Press, 1993.
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-
M. Imai, H. Naito, M. Okuda, and A. Sugimura, "Determination of Rotational Viscosity of Nematic Liquid Crystals from Transient Current," Japanese Journal of Applied Physics, vol. 33, no. 8A, pp. L119-L121, 1994. [Link]
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H. Kneppe, F. Schneider, and N. K. Sharma, "Rotational viscosity γ1 of nematic liquid crystals," Journal of Chemical Physics, vol. 77, no. 6, pp. 3203-3208, 1982. [Link]
- Ch. Gähwiller, "The Viscosity Coefficients of a Room-Temperature Nematic Liquid Crystal," Molecular Crystals and Liquid Crystals, vol. 20, no. 3-4, pp. 301-318, 1973.
- A. C. Diogo and A. F. Martins, "Order parameter and temperature dependence of the hydrodynamic viscosities of nematic liquid crystals," Journal de Physique, vol. 43, no. 5, pp. 779-786, 1982.
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A Senior Application Scientist's Guide to Validating 4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile Synthesis: A Mass Spectrometry-Centric Comparison
Introduction: Beyond Synthesis, Towards Certainty
In the realms of pharmaceutical development and materials science, the synthesis of a novel molecule such as 4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile is merely the first step. The true measure of success lies in the rigorous, unambiguous validation of its structure and purity. The presence of unreacted starting materials, isomeric variants, or unforeseen byproducts can have profound implications for a compound's efficacy, safety, and material properties. Therefore, a robust analytical workflow is not just a quality control measure; it is a fundamental component of the research and development process.[1][2]
This guide provides an in-depth, technically-grounded comparison of the primary analytical techniques used to validate the synthesis of 4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile. While we will explore a multi-technique approach, our core focus will be on the pivotal role of mass spectrometry (MS) for its unparalleled sensitivity and structural elucidation capabilities. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system, designed to provide researchers with the highest degree of confidence in their synthetic products.
The Synthetic Landscape: Expected Products and Potential Pitfalls
The target molecule is typically synthesized via an acid-catalyzed acetal formation, reacting 4-formylbenzonitrile with 2-pentylpropane-1,3-diol.[3] This is an equilibrium reaction, meaning the final mixture may not be pure.[4][5] A comprehensive validation strategy must therefore anticipate and screen for several potential species:
-
Target Product: 4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile (cis- and trans-isomers).
-
Unreacted Starting Materials: 4-formylbenzonitrile and 2-pentylpropane-1,3-diol.
-
Key Intermediate: The corresponding hemiacetal, which can exist in equilibrium before forming the full acetal.[6][7]
-
Byproducts: Water is a direct byproduct and its presence can shift the equilibrium back towards the reactants.[8] Other potential byproducts include products from the self-condensation of the starting aldehyde.[8]
Core Directive: Mass Spectrometry for Definitive Molecular Identification
Mass spectrometry is indispensable for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern.[9] Its high sensitivity makes it particularly adept at identifying trace-level impurities that other techniques might miss.
Choosing the Optimal Mass Spectrometry Approach
The selection of the ionization technique and mass analyzer is critical and is dictated by the physicochemical properties of the analyte.
-
Ionization Technique - Electrospray Ionization (ESI): For 4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile, ESI is the premier choice. The molecule contains heteroatoms (oxygen and nitrogen) that are readily protonated under acidic conditions.[10] We operate in positive ion mode (ESI+) to generate the protonated molecule, [M+H]⁺. This soft ionization technique minimizes in-source fragmentation, ensuring the molecular ion is the most abundant species in the full-scan spectrum, providing clear molecular weight information.
-
Mass Analyzer - Quadrupole Time-of-Flight (Q-TOF): While a simple quadrupole analyzer can provide nominal mass data, a high-resolution mass spectrometer (HRMS) like a Q-TOF is vastly superior for validation.
-
High-Resolution Mass (HRMS): A Q-TOF instrument provides a highly accurate mass measurement (typically <5 ppm error), which allows for the determination of the elemental formula of the product. This is a powerful tool for confirming the identity of a new compound.
-
Tandem Mass Spectrometry (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern. This "fingerprint" provides definitive structural confirmation and is invaluable for distinguishing between isomers and identifying unknown impurities.[10]
-
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₆H₂₁NO₂
-
Monoisotopic Mass: 259.1572 g/mol
-
Expected [M+H]⁺ (HRMS): 260.1645 m/z
-
Predicted Fragmentation (MS/MS): The MS/MS spectrum is expected to yield key structural information. The primary fragmentation pathways would likely involve the cleavage of the dioxane ring, loss of the pentyl group, and fragmentation characteristic of the benzonitrile moiety. For instance, a neutral loss of the C₅H₁₀ hydrocarbon from the pentyl side chain or cleavage to yield the protonated 4-formylbenzonitrile fragment (m/z 132.04) would be highly diagnostic.
Experimental Protocol: Validating Synthesis by LC-MS/MS
This protocol outlines a self-validating system where chromatographic separation provides purity data and mass spectrometric detection provides identity and structure.
-
Sample Preparation:
-
Accurately weigh 1 mg of the crude or purified synthesis product.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Serially dilute the stock solution to a working concentration of 1 µg/mL using the initial mobile phase composition. This concentration is typically sufficient for high-sensitivity ESI-MS analysis.[10]
-
-
Liquid Chromatography (LC) Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[10]
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). This stationary phase is ideal for retaining and separating medium-polarity organic molecules.
-
Mobile Phase A: 0.1% formic acid in water. The acid aids in protonation for ESI+.[11]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions to re-equilibrate. This gradient effectively elutes the target compound while separating it from potentially more polar (starting materials) or less polar (byproducts) impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: A Q-TOF mass spectrometer.
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Scan Range: 50 - 500 m/z. This range comfortably covers the expected product and likely fragments.
-
Data Acquisition:
-
Full Scan (MS): Acquire high-resolution data to determine the accurate mass of the eluting peaks.
-
Tandem MS (MS/MS): Use data-dependent acquisition (DDA) to automatically trigger MS/MS scans on the most intense ions detected in the full scan. Set the precursor ion at m/z 260.16 and apply a collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum.[10]
-
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the LC-MS/MS validation process.
Caption: Workflow for LC-MS/MS validation of synthesis products.
Comparative Analysis: A Multi-Technique Perspective
While mass spectrometry is a powerful tool, a truly robust validation relies on the synergistic use of multiple analytical techniques.[2] No single method can provide all the necessary information. The principle of comparative method validation ensures data integrity by leveraging the orthogonal strengths of different technologies.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structural elucidation of organic molecules in solution.[9][13]
-
Expertise & Causality: ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework. For 4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile, we would expect to see distinct signals for the aromatic protons, a characteristic singlet for the acetal proton (C2-H), and complex multiplets for the diastereotopic protons on the dioxane ring and the pentyl chain.[13][14][15] Crucially, 2D NMR techniques like COSY and HSQC can definitively establish the connectivity between protons and carbons, leaving no doubt as to the final structure. It is also the most reliable method for determining the ratio of cis- and trans-isomers.
-
Trustworthiness: The predictable chemical shifts and coupling constants provide a self-validating dataset for the proposed structure.[16]
-
Limitations: NMR has significantly lower sensitivity than MS and requires a substantially larger amount of purified sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C).[13] It is not suitable for detecting impurities below the ~1% level.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy excels at the rapid and non-destructive identification of functional groups.
-
Expertise & Causality: The analysis of the crude reaction mixture by FTIR can quickly confirm the success of the reaction. We look for the disappearance of the strong C=O stretch from the starting 4-formylbenzonitrile (around 1700 cm⁻¹) and the appearance of strong C-O acetal stretches (typically in the 1150-1050 cm⁻¹ region). The sharp, intense C≡N stretch of the benzonitrile group should remain present at approximately 2230 cm⁻¹.[17][18][19][20]
-
Trustworthiness: The presence or absence of these key vibrational bands provides a quick and reliable check on the chemical transformation.
-
Limitations: FTIR provides very little information about the overall molecular skeleton and cannot distinguish between different molecules that contain the same functional groups. It is a qualitative tool for this application.
Data Summary: A Comparative Overview
The table below summarizes the performance of each technique in the context of this specific validation task.
| Parameter | Mass Spectrometry (LC-MS/MS) | NMR Spectroscopy | FTIR Spectroscopy | Chromatography (LC-UV) |
| Primary Role | Identity, Purity, Structure | Unambiguous Structure | Functional Group ID | Purity, Quantification |
| Sensitivity | Very High (pg - ng) | Low (mg) | Moderate (µg - mg) | High (ng - µg) |
| Specificity | High (Molecular Weight & Fragments) | Very High (Atom Connectivity) | Low (Functional Groups) | Moderate (Retention Time) |
| Information | Molecular Weight, Elemental Formula, Structure Fragments, Purity | Atom Connectivity, Stereochemistry | Functional Groups Present | Purity (%), Relative Quantities |
| Sample Req. | Very Low (< 1 µg) | High (> 5 mg) | Low (µg) | Low (< 10 µg) |
| Analysis Time | ~15-30 min per sample | Hours (including setup) | < 5 min per sample | ~15-30 min per sample |
Synergistic Validation Strategy
A trustworthy validation workflow integrates these techniques in a logical sequence. Each step confirms the findings of the previous one while providing new, orthogonal information.
Caption: A synergistic workflow for complete analytical validation.
Conclusion
Validating the synthesis of 4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile requires a thoughtful, multi-faceted analytical approach. While NMR spectroscopy stands as the ultimate authority for absolute structural confirmation and FTIR provides rapid functional group verification, mass spectrometry, particularly when coupled with liquid chromatography, is the cornerstone of a modern validation workflow.
LC-MS offers an unparalleled combination of separation power, sensitivity, and structural insight. It confirms the molecular weight and elemental composition of the target product via high-resolution mass measurement and provides definitive structural evidence through MS/MS fragmentation. Most critically, it is the most effective technique for detecting and identifying the trace-level impurities and byproducts that are inevitably present in a chemical synthesis. By integrating these techniques, researchers can move beyond simple synthesis to achieve absolute certainty in the identity and quality of their novel compounds.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Structural Confirmation of 1,3-Dioxolane Derivatives using NMR Spectroscopy.
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-
Bernstein, M. P., et al. (1998). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal. Retrieved from [Link]
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Juaristi, E., et al. (1996). NMR parameters for 1,3-dioxanes: evidence for a homoanomeric interaction. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
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Scribd. (n.d.). Nitrile IR Spectroscopy Overview. Retrieved from [Link]
-
Wünsch, B., et al. (2022). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile.
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,3-dioxane. Retrieved from [Link]
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SIELC Technologies. (n.d.). Benzonitrile. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,3-dioxane. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]
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-
Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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PubMed. (2017). Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of azoxystrobin and its metabolites, azoxystrobin free acid and 2-hydroxybenzonitrile, in greenhouse-grown lettuce. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Benzonitrile, 3-methoxy- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
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OMICS International. (2024). Comparative Method Validation: Evaluating New Techniques Against Established Standards. Retrieved from [Link]
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Chemistry Steps. (n.d.). Acetals and Hemiacetals with Practice Problems. Retrieved from [Link]
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Modern Analytical Technique for Characterization Organic Compounds. (2025). Journal of Student Research. Retrieved from [Link]
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Chemistry Steps. (2025). Formation and Reactions of Acetals. Retrieved from [Link]
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Gsrs. (n.d.). 4-(5-ETHYL-1,3-DIOXAN-2-YL)BENZONITRILE, TRANS-. Retrieved from [Link]
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Thieme. (n.d.). Product Class 17: Acyclic Hemiacetals, Lactols, and Carbonyl Hydrates. Retrieved from [Link]
-
YouTube. (2024). Acetal Formation Mechanism Step-by-Step Explanation. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Application of functional diols derived from pentaerythritol as chain extenders in the synthesis of novel thermoplastic polyesters. Retrieved from [Link]
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ResearchGate. (2007). Synthesis of 1,3-dioxolanes from substituted benzaldehydes of the vanillin series. Retrieved from [Link]
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- 16. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile proper disposal procedures
As a Senior Application Scientist, I recognize that handling complex organic intermediates like 4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile requires moving beyond generic safety sheets. This compound—frequently utilized in liquid crystal synthesis and advanced pharmaceutical drug development—presents a unique triad of chemical hazards: a potentially reactive nitrile group, a peroxide-forming 1,3-dioxane ring, and a highly lipophilic pentyl-benzene backbone.
To ensure laboratory safety and environmental compliance, disposal protocols must be designed around the specific mechanistic vulnerabilities of these functional groups. This guide provides a self-validating, causality-driven operational plan for the safe handling, neutralization, and disposal of this compound.
Mechanistic Hazard Profiling & Causality
Before executing any disposal protocol, it is critical to understand why specific precautions are necessary. The structural components of 4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile dictate its end-of-life management:
-
The Nitrile (-CN) Moiety (Toxicity Risk): While covalently bound nitriles are generally stable under ambient conditions, they present a severe latent hazard. If mixed with strong aqueous acids or subjected to incomplete combustion, the cyano group can hydrolyze or degrade to release highly toxic Hydrogen Cyanide (HCN) gas. Furthermore, biological exposure can lead to hepatic oxidation, metabolizing the compound into free cyanide in vivo, as documented in the [1].
-
The 1,3-Dioxane Ring (Reactivity Risk): Cyclic ethers are notorious for undergoing auto-oxidation in the presence of atmospheric oxygen to form explosive hydroperoxides. Although the 1,3-dioxane system is sterically less susceptible to rapid peroxide formation than 1,4-dioxane, extended storage of waste solutions still mandates rigorous peroxide screening prior to consolidation, aligning with standards from [2].
-
The Pentyl-Benzene Backbone (Environmental Risk): The long aliphatic chain coupled with the aromatic ring renders this molecule highly lipophilic (high LogP). It is practically insoluble in water and poses a severe bioaccumulation risk to aquatic ecosystems. Drain disposal is strictly prohibited under [3].
Caption: Mechanistic pathways of toxicity vs. safe thermal destruction for nitrile-containing waste.
Quantitative Action Levels for Waste Management
To build a self-validating safety system, subjective judgments must be replaced with quantitative thresholds. Below are the critical action levels for managing solutions containing this compound.
Table 1: Peroxide Action Levels & Required Interventions
| Peroxide Concentration | Operational Status | Required Action / Causality |
| < 10 ppm | Safe for standard disposal | Proceed with standard non-halogenated waste consolidation. |
| 10 - 20 ppm | Caution | Quench with reducing agent prior to disposal to prevent accumulation in waste carboys. |
| 20 - 100 ppm | Hazardous | Do not concentrate. Chemically quench immediately using sodium bisulfite protocol. Retest to validate. |
| > 100 ppm | Extreme Danger | Do not move or agitate. Contact Environmental Health & Safety (EHS) for specialized explosive handling. |
Table 2: Waste Compatibility Matrix
| Waste Stream | Compatibility | Mechanistic Rationale |
| Non-Halogenated Solvents (Acetone, EtOAc) | Highly Compatible | Maintains solubility; optimal for high-temperature incineration. |
| Strong Acids (HCl, H2SO4) | Incompatible | Risk of acid-catalyzed hydrolysis releasing HCN gas. |
| Oxidizers (Nitric Acid, Peroxides) | Incompatible | Exothermic reaction risk; accelerates dioxane peroxide formation. |
Step-by-Step Experimental Methodologies for Disposal
The following protocols provide step-by-step guidance for preparing 4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile waste for final destruction. Every step includes a validation mechanism to ensure the hazard has been neutralized.
Protocol A: Pre-Disposal Peroxide Screening and Quenching
Because this compound contains a 1,3-dioxane ring, any aged waste solutions (especially in ethereal solvents) must be screened before being added to a bulk waste carboy.
-
Sampling: In a certified fume hood, extract a 1 mL aliquot of the waste solution containing the compound.
-
Screening: Immerse a commercial Potassium Iodide (KI)-starch peroxide test strip into the aliquot for 1 second. Allow color to develop for 15 seconds.
-
Validation: Compare the strip to the colorimetric scale.
-
If <10 ppm: Proceed to Protocol B.
-
If 10–100 ppm: Proceed to Step 4.
-
-
Quenching (Causality: Reduction of hydroperoxides to benign alcohols): Add a 10% (w/v) aqueous solution of Sodium Bisulfite ( NaHSO3 ) to the waste mixture in a 1:1 volume ratio.
-
Agitation: Stir vigorously at room temperature for 30 minutes to ensure biphasic contact.
-
Re-Validation: Retest the organic layer with a new KI-starch strip. The system is self-validated when the strip reads 0 ppm.
Protocol B: Segregation and Packaging
-
Container Selection: Utilize a high-density polyethylene (HDPE) or glass waste carboy. Do not use metal containers, as trace acidic impurities could trigger galvanic corrosion or side reactions.
-
Transfer: Funnel the quenched, peroxide-free waste into the carboy.
-
Labeling: Affix a hazardous waste label immediately. Mark the contents as: "Non-Halogenated Organic Waste: Contains Nitriles / 4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile."
-
Storage: Store in a secondary containment tray in a flammable storage cabinet, strictly segregated from acidic waste streams.
Caption: Self-validating workflow for the safe segregation and disposal of 1,3-dioxane/nitrile waste.
Final Destruction: High-Temperature Incineration
Under [4], the only acceptable method for the final destruction of complex aliphatic nitriles is commercial high-temperature incineration.
The Scientific Rationale: Incinerators must operate at temperatures exceeding 1000°C with an excess of oxygen. This ensures the thermodynamic cleavage of the strong C≡N triple bond. Instead of forming toxic HCN, the nitrogen is oxidized into nitrogen oxides ( NOx ), while the carbon backbone is converted to CO2 and H2O . The incinerator facility then utilizes alkaline scrubbers to capture and neutralize the NOx emissions before atmospheric release, closing the loop on environmental safety.
References
-
Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 14 (Aliphatic Nitriles). National Center for Biotechnology Information (NCBI), National Academies Press. Available at:[Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies of Sciences, Engineering, and Medicine. Available at:[Link]
-
40 CFR Part 261 — Identification and Listing of Hazardous Waste. U.S. Environmental Protection Agency (EPA), Electronic Code of Federal Regulations. Available at:[Link]
-
Hazardous Waste Management System. U.S. Environmental Protection Agency (EPA). Available at:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
